molecular formula C18H12BrClO4 B15041118 4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B15041118
M. Wt: 407.6 g/mol
InChI Key: HWJXPSHHOVOXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique combination of functional groups, including a chloro-substituted phenyl ring and a bromo-substituted chromene core, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves a multi-step process One common method starts with the preparation of the chromene core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

The chloro-3,5-dimethylphenyl moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The final step typically involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and bromo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or chromene derivatives.

Scientific Research Applications

4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Unique due to its specific substitution pattern and combination of functional groups.

    4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxamide: Similar structure but with an amide group instead of a carboxylate.

    4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C18H12BrClO4

Molecular Weight

407.6 g/mol

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 6-bromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C18H12BrClO4/c1-9-5-13(6-10(2)16(9)20)23-17(21)14-8-11-7-12(19)3-4-15(11)24-18(14)22/h3-8H,1-2H3

InChI Key

HWJXPSHHOVOXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.